2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde
Overview
Description
2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde is an organic compound with the molecular formula C7H4F3NO2 It is a derivative of nicotinaldehyde, characterized by the presence of a hydroxyl group at the second position and a trifluoromethyl group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 4-(trifluoromethyl)nicotinic acid.
Formylation: The formyl group is introduced at the fourth position through a formylation reaction, often using reagents like formic acid or its derivatives under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions include:
Oxidation: 2-Hydroxy-4-(trifluoromethyl)nicotinic acid.
Reduction: 2-Hydroxy-4-(trifluoromethyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and exert its effects at the cellular level.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde: Similar structure but with the trifluoromethyl group at the fifth position.
2-Hydroxy-4-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-(Trifluoromethyl)nicotinaldehyde: Lacks the hydroxyl group at the second position.
Uniqueness
2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde is unique due to the combination of the hydroxyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-2-11-6(13)4(5)3-12/h1-3H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAAHHMRUUIRNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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